L-365,260, also known as L-365260 or N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, is a non-peptide molecule classified as a cholecystokinin-B (CCK-B) and gastrin receptor antagonist. [, , ] This compound exhibits high affinity and selectivity for CCK-B receptors, making it a valuable tool in scientific research for investigating the physiological and pathological roles of CCK and gastrin in various biological systems. [, , , ]
The synthesis of L-365,260 involves a combinatorial approach utilizing various chemical functionalities. A library of 1,4-benzodiazepine derivatives was created using three main components: 2-aminobenzophenones, amino acids, and alkylating agents. The synthesis was conducted through a series of reactions that included coupling reactions and cyclization processes .
The synthetic route typically includes:
L-365,260 has a complex molecular structure characterized by its 1,4-benzodiazepine framework. The specific arrangement of atoms contributes to its receptor-binding properties. The molecular formula is , and it features various functional groups that enhance its pharmacological activity.
The compound's molecular weight is approximately 271.34 g/mol. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the stereochemistry and conformation of the molecule .
L-365,260 undergoes various chemical reactions that are critical for its biological activity. These include:
The binding kinetics can be analyzed using radioligand competition assays, which provide insights into the interaction dynamics between L-365,260 and its target receptors.
L-365,260 functions primarily as an antagonist at the gastrin/cholecystokinin B receptor sites. By inhibiting these receptors, it effectively reduces gastric acid secretion and protects against gastrointestinal damage. This mechanism is particularly relevant in models of peptic ulcer disease where overactivity of these receptors contributes to pathology .
Pharmacological studies have shown that L-365,260 significantly attenuates pentagastrin-stimulated acid secretion in animal models, indicating its potential utility in managing conditions related to excessive gastric acid production.
L-365,260 is typically presented as a solid compound with specific melting points and solubility characteristics that are relevant for formulation development.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility profile is crucial for its bioavailability in therapeutic applications .
L-365,260 has several scientific uses primarily in pharmacological research:
The quest for nonpeptide antagonists targeting neuropeptide receptors faced significant hurdles in the 1980s due to the structural complexity of peptide hormone receptors. Cholecystokinin (CCK) receptors—particularly the CCK-2 receptor (CCK2R, historically termed CCK-B/gastrin receptor)—were prioritized for their roles in gastric acid secretion, anxiety, and pain modulation [6] [10]. Early peptide-based ligands like CCK-8 suffered from poor oral bioavailability and rapid degradation, limiting therapeutic utility. A breakthrough emerged with the isolation of asperlicin in 1985, the first nonpeptide CCK antagonist, though its weak affinity (CCK2R pIC₅₀ = 6.0) and lack of selectivity precluded clinical use [6]. This discovery catalyzed efforts to design optimized small molecules, with benzodiazepine derivatives identified as promising scaffolds due to their drug-like pharmacokinetic properties and synthetic versatility [6] [8]. By the late 1980s, Merck Research Laboratories advanced this field by developing devazepide (L-364,718), a CCK-1 receptor (CCK1R)-selective antagonist. However, the need for brain-penetrant CCK2R antagonists to target central nervous system disorders remained unmet [6] [10].
Table 1: Key Milestones in Nonpeptide CCK Receptor Antagonist Development
Year | Compound | Receptor Selectivity | Significance |
---|---|---|---|
1985 | Asperlicin | Weak CCK1R/CCK2R | First nonpeptide CCK antagonist; natural product |
1987 | Devazepide (L-364,718) | CCK1R-selective (IC₅₀ = 0.3 nM) | Validated benzodiazepine scaffold for receptor antagonism |
1989 | L-365,260 | CCK2R-selective (IC₅₀ = 2 nM) | First high-affinity, brain-penetrant CCK2R antagonist |
1995 | CI-988 | CCK2R-selective | Dipeptoid antagonist; entered clinical trials for anxiety |
L-365,260 (chemical name: N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea) emerged from systematic structure-activity relationship (SAR) studies of 1,4-benzodiazepine cores [6] [8]. Its design pivoted on three strategic modifications from the CCK1R-selective precursor devazepide:
Functional characterization confirmed L-365,260 acted as a competitive antagonist, inhibiting CCK-8-stimulated inositol phosphate (IP) production in COS-7 cells expressing human CCK2R (IC₅₀ = 8.2 nM) [1] [8]. Its selectivity profile was rigorously established, showing negligible activity at opiate, muscarinic, adrenergic, histamine, angiotensin, and bradykinin receptors [2].
Table 2: Impact of Structural Modifications on Benzodiazepine-Based CCK2R Ligands
Modification | Compound Variant | CCK2R IC₅₀ (nM) | Functional Outcome |
---|---|---|---|
C3 S enantiomer | L-364,716 | 280 | Low CCK2R affinity |
C3 R enantiomer | L-365,260 | 2 | High-affinity CCK2R antagonism |
Urea replacement (amide) | L-368,935 | 210 | >100-fold reduced potency |
C5 phenyl → cyclohexyl | YF-476 | 0.4 | Improved potency but poor oral bioavailability |
Constitutively active mutants (CAMs) of CCK2R provided a pivotal tool for distinguishing agonist versus antagonist profiles of benzodiazepine ligands. Beinborn et al. engineered a CAM (L325E) in the third intracellular loop, which exhibited elevated basal IP production due to enhanced Gᵩ coupling [1] [8]. Screening of L-365,260 analogs against this mutant revealed unexpected stereospecific agonism:
Mutagenesis studies further identified Asn353 (transmembrane helix VI) as a critical residue governing ligand efficacy. The N353L mutation:
This underscored the allosteric interplay between ligand stereochemistry and receptor conformation. CAMs thus enabled high-sensitivity detection of "hidden" agonist activity in molecules previously classified as antagonists, informing drug safety assessments [1] [9].
Table 3: Functional Profiles of L-365,260 and Analogs at CCK2R Mutants
Ligand | Wild-Type CCK2R Efficacy (% CCK-8 Max) | L325E-CCK2R Efficacy (% Basal) | N353L-CCK2R Binding Affinity (Kᵢ, nM) |
---|---|---|---|
CCK-8 (agonist) | 100% | 320% | 0.9 |
L-365,260 (R) | 0% (antagonist) | 0% (inverse agonist) | 2.5 |
Compound 4S | 75% (partial agonist) | 210% (agonist) | >1000 (loss of binding) |
L-365,260’s SAR and mutagenesis data informed 3D models of CCK2R ligand binding:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4